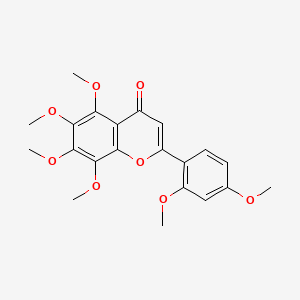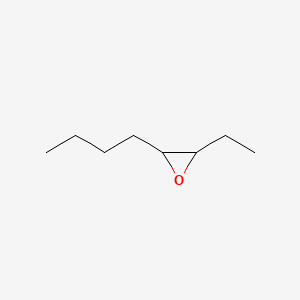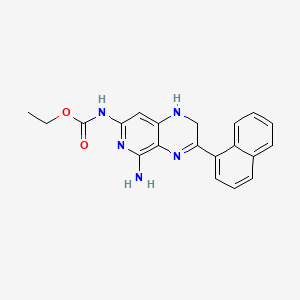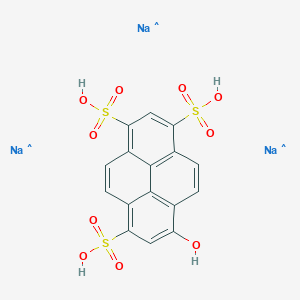
rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine is a synthetic phospholipid compound. It is characterized by its unique structure, which includes a hexadecyl chain, an ethyl group, and a phospho-N-tert-butylethanolamine moiety. This compound is primarily used in research and development settings and is not intended for medicinal, household, or other uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine has several scientific research applications, including:
Chemistry: Used as a model compound to study phospholipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of specialized materials and formulations.
Mechanism of Action
The mechanism of action of rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-O-Hexadecyl-2-O-methylglycero-3-phospho-N-tert-butylethanolamine
- 1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-methylbutylethanolamine
- 1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylpropanolamine
Uniqueness
Rac-1-O-Hexadecyl-2-O-ethylglycero-3-phospho-N-tert-butylethanolamine is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. These properties make it particularly useful in research applications where precise control over membrane interactions is required .
Properties
CAS No. |
149576-19-2 |
|---|---|
Molecular Formula |
C27H58NO6P |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2-(tert-butylazaniumyl)ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate |
InChI |
InChI=1S/C27H58NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(32-7-2)25-34-35(29,30)33-23-21-28-27(3,4)5/h26,28H,6-25H2,1-5H3,(H,29,30) |
InChI Key |
HCUVQEZTXHVJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)
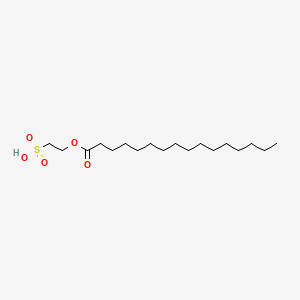


![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
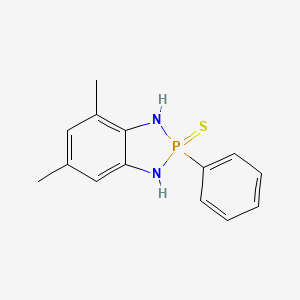
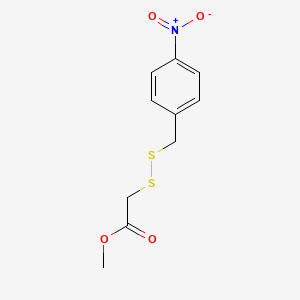
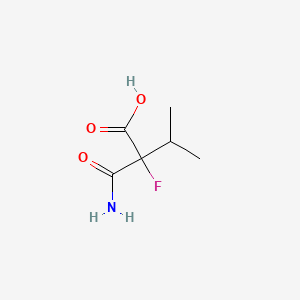
![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
